3-Fluoro-5-(morpholin-4-yl)benzaldehyde
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Overview
Description
3-Fluoro-5-(morpholin-4-yl)benzaldehyde is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond. The molecular formula of this compound is C11H12FNO2, and it has a molecular weight of 209.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde typically involves the introduction of a fluorine atom and a morpholine ring onto a benzaldehyde backbone. One common method involves the reaction of 3-fluorobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(morpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-5-(morpholin-4-yl)benzoic acid.
Reduction: 3-Fluoro-5-(morpholin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(morpholin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom and the morpholine ring enhances its binding affinity and specificity. The compound can also participate in signaling pathways by modulating the activity of key proteins .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholin-4-ylbenzaldehyde: Similar structure but with the morpholine ring at a different position.
4-Fluoro-3-(morpholin-4-yl)benzaldehyde: Another positional isomer with different chemical properties.
3-Fluoro-5-(morpholin-4-yl)benzoic acid: An oxidized form of the compound
Uniqueness
3-Fluoro-5-(morpholin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-fluoro-5-morpholin-4-ylbenzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-8H,1-4H2 |
InChI Key |
PQLOGJMHICANRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
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